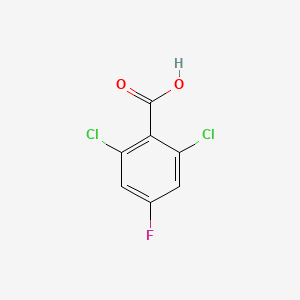

2,6-Dichloro-4-fluorobenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Aromatic carboxylic acids are a fundamental class of organic compounds featuring a carboxyl group (–COOH) attached to an aromatic ring. numberanalytics.comwikipedia.org The carboxyl group is meta-directing and deactivating in electrophilic substitution reactions. numberanalytics.com These acids can undergo a variety of chemical transformations, including reduction to alcohols, conversion to esters and amides, and replacement of the hydroxyl group to form acyl halides. wikipedia.org

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring creates halogenated aromatic carboxylic acids. This substitution significantly modifies the molecule's physicochemical properties. Halogens are electron-withdrawing, which increases the acidity of the carboxylic acid. They also influence the reactivity of the aromatic ring toward further substitution reactions. numberanalytics.com

2,6-Dichloro-4-fluorobenzoic acid is a polysubstituted member of this family. Its properties are a composite of the effects of its three halogen substituents and the carboxylic acid group. The presence and position of these atoms create a unique electronic and steric environment, distinguishing it from simpler analogs. For instance, the two chlorine atoms at positions 2 and 6 provide significant steric hindrance around the carboxylic acid group, which can influence its reactivity.

To illustrate the impact of halogenation on the parent structure, the properties of benzoic acid and some of its halogenated derivatives are compared below.

Table 1: Comparison of Physicochemical Properties of Benzoic Acid and Halogenated Analogs

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Acidity (pKa) |

|---|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-184 | 4.14 wikipedia.org |

Data sourced from publicly available chemical databases. Acidity values can vary slightly based on experimental conditions.

Research Significance of the this compound Moiety

The this compound moiety serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility is often as a chemical intermediate, which is a compound produced during the conversion of a starting material into a final product. For example, the related compound 2,6-dichloro-4-fluorobenzaldehyde (B1424262), a chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals, is prepared from a precursor, highlighting the synthetic importance of this substitution pattern. patsnap.com

The research significance of this specific structural arrangement is underscored by the documented applications of its close structural analogs. Polychlorinated and fluorinated benzoic acids are crucial intermediates in the production of various high-performance chemicals.

In medicinal chemistry, halogenated benzoic acid derivatives are integral to the synthesis of new therapeutic agents. nih.gov The inclusion of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity. Analogs such as 2,4-dichloro-6-fluorobenzoic acid are used to synthesize compounds with significant antibacterial activity. Similarly, derivatives of 4-fluorobenzoic acid have been investigated for their potential as antioxidant and enzyme-inhibiting agents. researchgate.net

In the agrochemical industry, halogenated aromatic compounds are foundational for creating effective crop protection products. precedenceresearch.com 2,6-Dichlorobenzoic acid is a known environmental transformation product of the herbicide dichlobenil. nih.gov Furthermore, the closely related 2,4-dichloro-5-fluorobenzoic acid is a key intermediate in the manufacturing of herbicides and pesticides, demonstrating the value of this class of compounds in modern agriculture. precedenceresearch.com The demand for high-purity grades (≥98%) of these intermediates is driven by their application in producing high-quality agrochemicals and pharmaceuticals. precedenceresearch.com

Table 2: Research Applications of Structural Analogs of this compound

| Analog Compound | Field of Application | Specific Use/Finding |

|---|---|---|

| 2,4-Dichloro-6-fluorobenzoic acid | Medicinal Chemistry | Intermediate for synthesizing substituted oxoquinoline-carboxylic acids with potent antibacterial properties. |

| 2,4-Dichloro-5-fluorobenzoic acid | Agrochemicals | Intermediate in the production of effective herbicides and pesticides for crop protection. precedenceresearch.com |

| 2,4-Dichloro-5-fluorobenzoic acid | Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral drugs. precedenceresearch.com |

| 4-Fluorobenzoic acid derivatives | Medicinal Chemistry | Scaffolds for creating Schiff bases and 1,3,4-oxadiazole (B1194373) analogs with antioxidant potential. researchgate.net |

Properties

IUPAC Name |

2,6-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVLBEXWAAXPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626600 | |

| Record name | 2,6-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-55-7 | |

| Record name | 2,6-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Development Research

Regioselective Synthesis and Isomeric Control Studies

Controlling the precise placement of three different substituents on a benzene (B151609) ring is a central challenge in the synthesis of 2,6-dichloro-4-fluorobenzoic acid. The electronic properties and directing effects of the fluorine, chlorine, and carboxylic acid groups must be carefully managed to prevent the formation of undesired isomers.

Evaluation of Traditional Multistep Approaches for Specificity

Traditional synthetic routes to polysubstituted benzoic acids often involve sequences of halogenation, nitration, reduction, diazotization, and oxidation reactions. A plausible traditional pathway to this compound could begin with a more readily available precursor, such as 3,5-dichloroaniline.

One potential route involves the Sandmeyer reaction. However, the synthesis of the necessary precursor, 3,5-dichloro-4-fluoroaniline (B1294558), is itself complex. scbt.com For instance, preparing the related 3,5-dichloro-4-fluorobromobenzene via a Sandmeyer reaction starting from 3,5-dichloro-4-fluoroaniline is known to suffer from low yields due to the instability of the diazonium salt intermediate, which is destabilized by the multiple electron-withdrawing substituents. google.com

An alternative well-established approach involves the oxidation of a corresponding toluene (B28343) derivative. This would require the synthesis of 2,6-dichloro-4-fluorotoluene, which could then be oxidized to the target benzoic acid. The oxidation step is typically achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions. While effective, these methods often lack specificity and generate significant toxic waste.

Another classic strategy is the chlorination of a fluorinated benzoic acid precursor. Direct chlorination of 4-fluorobenzoic acid is problematic, as it would likely lead to a mixture of isomers due to the ortho,para-directing nature of fluorine and the meta-directing nature of the carboxylic acid group. wikipedia.orgstackexchange.com A process for preparing chlorinated 4,5-difluorobenzoic acids highlights the difficulty of controlling chlorination, where isomer formation is a persistent issue requiring significant technical effort to resolve. google.com

A more specific, albeit lengthy, route could start from 3,4,5-trichloronitrobenzene. Nucleophilic aromatic substitution can replace the chlorine at position 4 with fluorine, yielding 3,5-dichloro-4-fluoronitrobenzene. prepchem.com This intermediate can then undergo catalytic hydrogenation to reduce the nitro group and dechlorinate the molecule to form p-fluoroaniline. google.com From p-fluoroaniline, a sequence involving protection, ortho-chlorination, and conversion of the amino group would be required, adding multiple steps and complexity.

Exploration of Novel Synthetic Pathways for Directed Halogenation and Carboxylation

Modern synthetic chemistry offers more direct and regioselective methods for constructing highly substituted aromatic rings.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile. For the synthesis of this compound, one could envision starting with 1,3-dichloro-5-fluorobenzene. While fluorine is only a moderate directing group organic-chemistry.org, lithiation followed by carboxylation with carbon dioxide (CO₂) could potentially install the carboxylic acid group. A more robust strategy might involve a stronger DMG. For example, unprotected benzoic acids themselves can act as DMGs. By treating an appropriate precursor acid with a strong lithium amide base like s-BuLi/TMEDA, it is possible to achieve deprotonation exclusively at the position ortho to the carboxylate, which can then be halogenated. organic-chemistry.orgharvard.edu

Grignard Reagent-Based Carboxylation: A viable modern approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with CO₂. youtube.com The synthesis could start from 2,6-dichloro-4-fluoroiodobenzene. oakwoodchemical.com This iodo-compound can be converted into the corresponding Grignard reagent (phenylmagnesium chloride) via a Grignard exchange reaction, which is then carboxylated. This method avoids many of the harsh reagents used in more traditional routes.

Transition Metal-Catalyzed C-H Activation: Direct C-H activation and functionalization represent the state-of-the-art in efficient synthesis. These methods use a transition metal catalyst (e.g., palladium, rhodium, nickel) to selectively cleave a C-H bond and replace it with another functional group. researchgate.net While C-F bond activation is a competing pathway in fluorinated aromatics, conditions have been developed that favor C-H activation. core.ac.uk A potential pathway could involve the palladium-catalyzed double C-H chlorination of 4-fluorobenzoic acid. Though challenging, achieving such selectivity would represent a significant improvement in synthetic efficiency.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Investigation of Environmentally Benign Solvent Systems and Reaction Media

Traditional organic syntheses often rely on volatile and toxic organic solvents. Research into greener alternatives focuses on reducing or eliminating these solvents.

Solvent-Free Reactions: Performing reactions without a solvent (neat) is an ideal green chemistry approach. For example, the oxidation of substituted toluenes to benzoic acids can be achieved using a heterogeneous catalyst in the absence of a solvent, which eliminates large volumes of acidic waste associated with traditional methods. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. researchgate.net They are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. auctoresonline.orgnih.gov ILs can act as both the solvent and catalyst in various reactions, including oxidations and halogenations. auctoresonline.orgacs.org For example, cobalt-based catalysts in imidazolium (B1220033) ionic liquids have been used for the aerobic oxidation of toluene. acs.org The use of ILs could be applied to the oxidation of 2,6-dichloro-4-fluorotoluene, potentially allowing for easier catalyst recycling and reduced volatile emissions.

Aqueous and Alternative Media: Water is an ideal green solvent, and efforts are made to adapt reactions to aqueous conditions. The hydrolysis of nitriles or esters to form carboxylic acids is often performed in water. google.com Other greener solvents like sulfolane, a highly polar and stable solvent, have proven effective for synthesizing benzoic acid from biomass-derived materials, offering a non-toxic and efficient medium. escholarship.org

Catalyst Development and Optimization for Improved Atom Economy

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, minimizing waste.

Heterogeneous Catalysis: The development of solid, reusable catalysts is a key goal. For the oxidation of toluene derivatives to benzoic acids, traditional homogeneous cobalt catalysts are being replaced by heterogeneous systems like Envirocat EPAC. rsc.org This catalyst operates at atmospheric pressure and lower temperatures, significantly reducing energy consumption and eliminating toxic, acidic waste. rsc.org Similarly, modified vanadium oxide catalysts have been studied for toluene oxidation. uobaghdad.edu.iq

Non-Noble Metal Catalysts: While palladium is highly effective in C-H activation and cross-coupling reactions, its high cost is a drawback. Research is ongoing to develop catalysts based on more abundant and less toxic metals like cobalt, iron, or copper for reactions such as halogenation and oxidation. acs.orgacs.org

Optimized Reaction Conditions: Catalyst development also involves optimizing reaction conditions to improve atom economy. For instance, in the synthesis of p-fluoroaniline, a precursor to some fluorinated benzoic acids, using a Pd/C catalyst for hydrogenation allows the reaction to proceed at room temperature with high yield. chemicalbook.com

Research into Continuous-Flow Processing for Scalable Production

Continuous-flow chemistry, where reagents are pumped through a reactor (often a microreactor), offers significant advantages over traditional batch processing, particularly for safety, scalability, and control. softecks.inresearchgate.net

Enhanced Safety: Many reactions in the synthesis of halogenated aromatics are highly exothermic or involve hazardous reagents (e.g., elemental halogens, organolithiums, Grignard reagents). softecks.inmt.com The small volume of a flow reactor minimizes the amount of hazardous material present at any given time and allows for superior heat dissipation, preventing dangerous temperature spikes and runaway reactions. softecks.inmt.com

Scalable Grignard Reagent and Carboxylic Acid Synthesis: The formation of Grignard reagents is notoriously exothermic and sensitive to air and moisture. aiche.org Continuous-flow systems allow for the safe, on-demand generation of Grignard reagents in packed-bed columns of magnesium, which can then be immediately reacted with a stream of CO₂ gas to form the carboxylic acid. vapourtec.comacs.orgsyrris.com This "in-situ" production avoids the risks of storing large quantities of the reactive Grignard reagent and can lead to higher yields and purity. vapourtec.com This approach is directly applicable to the carboxylation of 2,6-dichloro-4-fluoro-iodobenzene.

Controlled Halogenation: Halogenation reactions using highly reactive reagents like Cl₂ can be precisely controlled in a flow reactor. researchgate.netrsc.org The excellent mixing and heat transfer prevent over-halogenation and the formation of byproducts, leading to higher selectivity compared to batch processes. softecks.in This would be particularly beneficial for controlling the chlorination steps in the synthesis of this compound.

The table below summarizes the potential improvements offered by continuous-flow processing for key reaction types relevant to the synthesis of this compound.

| Reaction Type | Challenge in Batch Processing | Advantage of Continuous-Flow Processing | Reference |

|---|---|---|---|

| Grignard Reagent Formation | Highly exothermic, safety risks (pyrophoric Mg), air/moisture sensitivity, storage issues. | Enhanced safety, superior heat control, in-situ generation and immediate use, improved yield and selectivity. | aiche.orgvapourtec.com |

| Halogenation (e.g., with Cl₂) | Highly exothermic, poor selectivity (over-halogenation), hazardous reagent handling. | Excellent temperature and dosing control, improved safety, higher selectivity, safe handling of toxic gases. | softecks.inresearchgate.netrsc.org |

| Carboxylation (with CO₂) | Gas-liquid mixing challenges, pressure requirements, potential for side reactions. | Efficient gas-liquid mixing, precise pressure control, improved conversion rates. | syrris.com |

Precursor Selection and Strategic Transformation Pathways

The synthesis of this compound is highly dependent on the choice of starting materials and the subsequent chemical transformations. Researchers have explored various routes, primarily focusing on the use of substituted aromatic precursors and Grignard reagent-mediated reactions.

Utilization of Substituted Aromatic Precursors

A prevalent strategy involves the use of readily available substituted aromatic compounds as precursors. One notable pathway begins with 1,3-dichloro-2-fluoro-5-iodobenzene. google.com This commercially available starting material provides a robust foundation for introducing the desired functional groups. The synthesis proceeds through a sequence of reactions, often involving halogenation and oxidation, to ultimately yield the target molecule.

Another approach utilizes 4-fluorobenzoic acid as the initial precursor. globalscientificjournal.comresearchgate.net This method typically involves electrophilic chlorination to introduce the two chlorine atoms at the ortho positions to the carboxylic acid group. The reaction conditions for this transformation must be carefully controlled to ensure high selectivity and yield. A study detailed the esterification of 4-fluorobenzoic acid followed by further reactions to produce various derivatives. researchgate.net

Furthermore, research has demonstrated the synthesis of related compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid, starting from 4-chloro-3,5-difluorobenzonitrile. researchgate.net This process involves a sequence of nitration, reduction, diazotization, and chlorination, highlighting the versatility of using substituted benzonitriles as precursors. researchgate.net The synthesis of 2,6-dichlorophenol (B41786) from ethyl 4-hydroxybenzoate (B8730719) through chlorination and subsequent hydrolysis and decarboxylation also provides insights into the manipulation of substituted aromatic rings. orgsyn.org

The following table summarizes various substituted aromatic precursors and their transformation pathways:

| Precursor | Transformation Pathway | Target or Related Compound | Reference |

| 1,3-dichloro-2-fluoro-5-iodobenzene | Grignard exchange, formylation, hydrolysis, purification | 2,6-dichloro-4-fluorobenzaldehyde (B1424262) | google.com |

| 4-Fluorobenzoic acid | Esterification, reaction with hydrazine (B178648) hydrate, subsequent reactions | 4-fluorobenzohydrazide and derivatives | researchgate.net |

| 4-chloro-3,5-difluorobenzonitrile | Nitration, reduction, diazotization, chlorination | 2,4-dichloro-3,5-difluorobenzoic acid | researchgate.net |

| Ethyl 4-hydroxybenzoate | Chlorination with sulfuryl chloride, saponification, decarboxylation | 2,6-dichlorophenol | orgsyn.org |

Grignard Reagent Mediated Syntheses and Formylation Studies

A significant advancement in the synthesis of this compound and its immediate precursors involves the use of Grignard reagents. google.compatsnap.com This methodology offers a powerful tool for carbon-carbon bond formation and the introduction of carbonyl functionalities.

One prominent example is the synthesis of 2,6-dichloro-4-fluorobenzaldehyde, a direct precursor to the desired benzoic acid. google.compatsnap.com This process starts with 1,3-dichloro-2-fluoro-5-iodobenzene. google.com A Grignard exchange reaction is carried out at low temperatures using isopropylmagnesium chloride to prepare the corresponding phenylmagnesium chloride Grignard reagent. google.compatsnap.com This intermediate is then subjected to a formylation reaction with N,N-dimethylformamide (DMF). google.compatsnap.com Subsequent hydrolysis with dilute hydrochloric acid yields the crude 2,6-dichloro-4-fluorobenzaldehyde, which can then be purified. google.compatsnap.com This method is noted for its high reaction purity and yield, making it suitable for large-scale production. google.com

The reaction conditions, particularly the temperature during the Grignard exchange, are critical for the success of the synthesis. Studies have explored different temperature ranges, such as -20°C to -10°C and 0°C to 10°C, to optimize the reaction. google.com The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and efficient transformation.

The table below outlines the key steps and reagents in the Grignard-mediated synthesis of the aldehyde precursor:

| Step | Reactants | Reagents | Intermediate/Product | Reference |

| Grignard Reagent Preparation | 2-chloropropane, magnesium chips | Tetrahydrofuran, bromoethane (B45996) (initiator) | Isopropylmagnesium chloride | patsnap.com |

| Grignard Exchange | 1,3-dichloro-2-fluoro-5-iodobenzene | Isopropylmagnesium chloride, tetrahydrofuran | 2,6-dichloro-4-fluorophenylmagnesium chloride | google.com |

| Formylation | 2,6-dichloro-4-fluorophenylmagnesium chloride | N,N-dimethylformamide | - | google.compatsnap.com |

| Hydrolysis | Reaction mixture from formylation | Dilute hydrochloric acid | 2,6-dichloro-4-fluorobenzaldehyde | google.compatsnap.com |

This Grignard-based approach represents a significant strategic pathway, demonstrating the power of organometallic chemistry in the targeted synthesis of highly substituted aromatic compounds like this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Nucleophilic Aromatic Substitution Investigations on Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated aromatic compounds. In the case of 2,6-dichloro-4-fluorobenzoic acid, the aromatic ring is rendered electron-deficient by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group. This electron deficiency makes the ring susceptible to attack by nucleophiles.

The general mechanism for SNAr involves a two-step process:

Nucleophilic Addition: The nucleophile attacks an electrophilic carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The leaving group, typically a halide ion, is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org In this compound, the fluorine atom at the C-4 position and the chlorine atoms at the C-2 and C-6 positions are potential sites for nucleophilic attack. The relative reactivity of these halogens as leaving groups generally follows the trend I > Br > Cl > F for SNAr reactions, which is opposite to their electronegativity. However, the rate of reaction is also heavily influenced by the ability of the substituent to stabilize the intermediate.

Research into the sequential nucleophilic aromatic substitution of similar polyhalogenated nitrobenzenes has shown that the fluorine atom is often the first to be displaced, despite being a poorer leaving group than chlorine. nih.gov This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to initial nucleophilic attack. nih.gov The presence of a nitro group, another strong electron-withdrawing group, further activates the ring towards substitution. nih.gov While this compound lacks a nitro group, the cumulative electron-withdrawing effect of the halogens and the carboxylic acid group serves a similar activating function.

Oxidation and Reduction Chemistry of the Carboxylic Acid and Aromatic Ring

The chemical transformations of this compound also involve the oxidation and reduction of its carboxylic acid and aromatic ring.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents.

Conversely, the aromatic ring of benzoic acid derivatives can undergo oxidation under specific conditions, although this is less common for highly halogenated rings which are already electron-deficient. For instance, the oxidation of toluene (B28343) derivatives is a known method for synthesizing benzoic acids. In the context of this compound, further oxidation of the aromatic ring would be challenging due to the deactivating nature of the existing substituents.

A more relevant transformation is the oxidative decarboxylation, which would lead to the formation of a halogenated benzene (B151609) derivative. However, specific studies on the direct oxidation and reduction of the aromatic ring of this compound are not extensively documented in the readily available literature.

Steric and Electronic Influences of Halogen Substituents on Reaction Profiles

The reactivity of this compound is significantly governed by the steric and electronic effects of its halogen substituents.

Electronic Effects:

The chlorine and fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org The fluorine atom, being the most electronegative, has the strongest -I effect. The carboxylic acid group is also a deactivating group due to its electron-withdrawing resonance and inductive effects.

Steric Effects:

The two chlorine atoms at the 2 and 6 positions (ortho to the carboxylic acid group) create significant steric hindrance. This steric bulk can impede the approach of reagents to the carboxylic acid group and the adjacent ring carbons. nih.gov For instance, studies on 2,6-disubstituted benzoic acid derivatives have shown that this substitution pattern can prevent the molecule from accessing the active sites of certain transporters. nih.gov This steric hindrance can also influence the regioselectivity of reactions, favoring attack at less hindered positions. In nucleophilic aromatic substitution, the steric hindrance from the ortho-chlorine atoms could potentially disfavor substitution at the C-2 and C-6 positions, making the C-4 position a more likely site for attack, provided the electronic factors are also favorable.

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis of this compound and its derivatives often involves multi-step processes where understanding the reaction mechanism is key to optimizing yields and controlling selectivity.

One common synthetic route to substituted benzoic acids is through the oxidation of a corresponding toluene derivative. For example, 2,4-dichloro-6-fluorotoluene (B1399065) can be oxidized to yield 2,4-dichloro-6-fluorobenzoic acid. The mechanism of such oxidations typically involves the formation of a benzyl (B1604629) radical or a benzylic cation, which is then further oxidized to the carboxylic acid.

Another important reaction is the introduction of the halogen substituents onto the aromatic ring. This is often achieved through electrophilic halogenation. The mechanism involves the generation of a strong electrophile (e.g., Cl⁺) which then attacks the aromatic ring in a classic electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity of this halogenation is directed by the existing substituents on the ring.

In the context of nucleophilic aromatic substitution reactions involving this molecule, the mechanism proceeds via the SNAr pathway as previously described. The formation of the stabilized Meisenheimer complex is the rate-determining step. Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism, including the energy profiles of the transition states and intermediates. mdpi.com For example, in the reaction of a similar compound, 4,6-dichloro-5-nitrobenzofuroxan, with a nucleophile, DFT calculations elucidated a two-step mechanism involving nucleophilic attack followed by elimination of a chloride ion. mdpi.com

Derivatization and Exploration of Structural Diversity in Chemical Research

Design and Preparation of Substituted Analogues of 2,6-Dichloro-4-fluorobenzoic Acid

The design of analogues of this compound focuses on systematically altering the substitution pattern to modulate its physicochemical and biological properties. This can involve the replacement of the existing halogen atoms with other functional groups or the introduction of new substituents at the remaining vacant positions on the aromatic ring.

The preparation of these analogues often involves multi-step synthetic sequences. For instance, the synthesis of related polychlorinated and fluorinated benzoic acids has been achieved through sequences involving nitration, selective reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer-type reactions to introduce various substituents. researchgate.net

A key precursor for many of these transformations is a suitably substituted benzene (B151609) derivative. For example, the preparation of 2,6-dichloro-4-fluorobenzaldehyde (B1424262), a direct derivative of the parent acid, starts from 2,6-dichloro-4-fluoroiodobenzene. patsnap.com This intermediate can be subjected to a Grignard exchange reaction followed by formylation to yield the aldehyde. patsnap.com This aldehyde can then be oxidized to the corresponding carboxylic acid, providing an alternative route to the parent compound or a starting point for further derivatization.

The table below summarizes some representative analogues and the general synthetic strategies that can be employed for their preparation.

| Analogue Structure | General Synthetic Strategy | Key Intermediates | Potential Applications |

| 2,6-Dichloro-4-fluorobenzaldehyde | Grignard exchange followed by formylation of a halo-substituted precursor. patsnap.com | 2,6-Dichloro-4-fluoroiodobenzene | Precursor for other functional group transformations, synthesis of Schiff bases and other heterocycles. |

| 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | A multi-step process starting from 2,6-dichloro-3-fluorobenzonitrile. researchgate.net | 2,6-Dichloro-3-fluorobenzonitrile | Intermediate for complex pharmaceutical compounds. researchgate.net |

| 2,4-Dichloro-3,5-difluorobenzoic acid | A reaction sequence involving nitration, reduction, diazotization, and chlorination. researchgate.net | 4-Chloro-3,5-difluorobenzonitrile | Intermediate for quinolone-3-carboxylic acid derivatives. researchgate.net |

Strategies for Incorporating the Compound into Bioactive Scaffolds

The 2,6-dichloro-4-fluorobenzoyl moiety is an attractive building block for the construction of bioactive molecules. The presence of the halogen atoms can enhance metabolic stability and lipophilicity, which are crucial parameters in drug design. The carboxylic acid group serves as a versatile handle for coupling with other molecules, such as amines, alcohols, and hydrazines, to form a diverse array of functional derivatives.

One common strategy involves the conversion of the carboxylic acid to an acid chloride or an activated ester, which can then readily react with nucleophiles to form amides, esters, and other derivatives. For example, the reaction with various anilines can lead to a library of N-substituted benzamides.

Furthermore, the carboxylic acid can be converted to a hydrazide, which is a key precursor for the synthesis of various heterocyclic systems known for their biological activity, such as hydrazones and oxadiazoles. globalscientificjournal.comresearchgate.net This approach has been successfully applied to the simpler analogue, 4-fluorobenzoic acid, to generate compounds with antimicrobial properties. globalscientificjournal.comresearchgate.net A similar strategy could be envisioned for this compound to explore new bioactive chemical space.

The table below outlines some of the key reactions used to incorporate the this compound scaffold into larger, potentially bioactive molecules.

| Reaction Type | Reagents | Product Class | Potential Bioactive Scaffolds |

| Amide Bond Formation | Thionyl chloride or oxalyl chloride, followed by an amine | N-Substituted benzamides | Enzyme inhibitors, receptor antagonists |

| Esterification | Alcohol, acid catalyst | Benzoate esters | Prodrugs, fragrances |

| Hydrazide Formation | Hydrazine (B178648) hydrate | Benzoyl hydrazide | Precursors for hydrazones, oxadiazoles, pyrazoles |

| 1,3,4-Oxadiazole (B1194373) Synthesis | Benzoyl hydrazide, carbon disulfide, potassium hydroxide | 1,3,4-Oxadiazole-2-thiones | Antimicrobial, anti-inflammatory agents |

The related compound, 2,4-dichloro-5-fluorobenzoic acid, is a known intermediate in the synthesis of fluoroquinolone antibiotics, highlighting the utility of such polychlorinated fluorobenzoic acids in medicinal chemistry. precedenceresearch.comgoogle.com

Advanced Derivatization for Specialty Chemical Precursors

Beyond its use in the life sciences, this compound and its derivatives can serve as precursors for a variety of specialty chemicals. The reactivity of the carboxylic acid group allows for its transformation into a range of other functional groups, each with its own unique applications in materials science and chemical synthesis.

Standard derivatization techniques such as alkylation, acylation, and silylation can be employed to modify the carboxylic acid group. researchgate.netlibretexts.org For example, esterification with specific alcohols can yield specialty esters used as plasticizers or in fragrance formulations.

The reduction of the carboxylic acid to an alcohol would yield 2,6-dichloro-4-fluorobenzyl alcohol, a precursor for the synthesis of other specialty chemicals. Further transformation of the alcohol, for instance, by conversion to the corresponding benzyl (B1604629) halide, would open up another avenue for derivatization through nucleophilic substitution reactions.

The table below details several advanced derivatization reactions and the resulting specialty chemical precursors that can be synthesized from this compound.

| Derivatization Reaction | Reagents | Product | Potential Applications of Product |

| Esterification | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester | GC analysis, specialty polymers libretexts.org |

| Reduction | Lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) | 2,6-Dichloro-4-fluorobenzyl alcohol | Precursor for polyesters, synthesis of other fine chemicals |

| Conversion to Acid Halide | Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) | 2,6-Dichloro-4-fluorobenzoyl chloride | Acylating agent, intermediate for the synthesis of ketones and esters |

| Curtius or Schmidt Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA) or sodium azide (NaN3) | 2,6-Dichloro-4-fluoroaniline | Precursor for dyes, agrochemicals, and pharmaceuticals |

The use of halogenated benzoic acids as intermediates in the production of agrochemicals such as herbicides and pesticides is also well-established. precedenceresearch.com The unique substitution pattern of this compound could impart specific properties to new agrochemical candidates.

Research Applications As a Key Intermediate in Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis Research

2,6-Dichloro-4-fluorobenzoic acid is classified as a pharmaceutical intermediate, indicating its use in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine and chlorine atoms can enhance the metabolic stability and biological activity of target pharmaceutical molecules.

Precursor for the Synthesis of Antibacterial Agents and Analogues

While direct research detailing this compound as a precursor for specific antibacterial agents is not extensively published, the application of its isomers is well-documented. For instance, the related compound, 2,4-dichloro-6-fluorobenzoic acid, serves as a key intermediate in the synthesis of substituted oxoquinoline-carboxylic acids, which have demonstrated potent antibacterial properties. This suggests a strong potential for this compound to be used in the development of new antibiotic analogues. Furthermore, broader studies on fluorobenzoic acid derivatives show that they can be used to create hydrazide hydrazones and 1,3,4-oxadiazole (B1194373) analogs that are evaluated for their potential as antimicrobial agents. globalscientificjournal.comresearchgate.net

Development of Fluoroquinolone and Related Compound Precursors

The development of fluoroquinolone antibiotics often relies on halogenated benzoic acid derivatives. Research on the synthesis of quinolone-3-carboxylic acids, the core of many fluoroquinolone drugs, has identified the closely related compound 2,4-difluoro-3,5-dichlorobenzoic acid as a key intermediate. This highlights the importance of the dichlorofluoro-substituted phenyl motif in constructing these complex antibacterial agents.

Utilization in Agrochemical Intermediate Research and Development

In the agrochemical sector, fluorinated and chlorinated aromatic compounds are crucial for creating effective herbicides and pesticides. Although specific applications for this compound in major commercial agrochemicals are not prominently documented, its structural components are found in active ingredients. The synthesis of insecticidal compounds, such as fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles, utilizes a very similar starting block, indicating the potential utility of this compound in developing new crop protection agents.

Contributions to Fine Chemical and Specialty Chemical Synthesis

Beyond its role in life sciences, this compound is a valuable intermediate in the broader field of fine and specialty chemicals. patsnap.combuyersguidechem.com Fluorinated organic compounds are a rapidly growing class of fine chemicals valued for their stability and unique properties. patsnap.com The aldehyde derivative, 2,6-dichloro-4-fluorobenzaldehyde (B1424262), is noted as a widely used intermediate in the synthesis of various fine chemical products. patsnap.com This aldehyde can be synthesized from precursors related to this compound and is itself a versatile building block for more complex specialty molecules. patsnap.com The acid can also be converted to its methyl ester, methyl 2,6-dichloro-4-fluorobenzoate, through esterification, providing another pathway for creating diverse chemical structures.

Compound Properties and Synthesis Applications

Below are tables summarizing the key properties of this compound and its applications in chemical synthesis based on its role and the documented uses of its analogs.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 232275-55-7 |

| Molecular Formula | C₇H₃Cl₂FO₂ |

| Molecular Weight | 209.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 161-165 °C |

Table 2: Summary of Research Applications

| Section | Application Area | Role of Compound/Analogs | Cited Analogs |

|---|---|---|---|

| 5.1.1 | Pharmaceutical (Antibacterial) | Intermediate for substituted oxoquinoline-carboxylic acids. | 2,4-dichloro-6-fluorobenzoic acid |

| 5.1.2 | Pharmaceutical (Fluoroquinolone) | Precursor for quinolone-3-carboxylic acids. | 2,4-difluoro-3,5-dichlorobenzoic acid |

| 5.2 | Agrochemical | Building block for insecticidal compounds. | 2,6-dichloro-4-trifluoromethylphenyl derivatives |

| 5.3 | Fine/Specialty Chemicals | Precursor for other widely used intermediates. | 2,6-dichloro-4-fluorobenzaldehyde |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment and Conformer Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of halogenated benzoic acids. These techniques probe the distinct vibrational modes of the molecule, which are sensitive to its geometry and electronic structure.

For instance, a comprehensive vibrational analysis of the closely related molecule 2-chloro-6-fluorobenzoic acid has been performed, providing a template for understanding the spectra of 2,6-dichloro-4-fluorobenzoic acid. researchgate.net The FTIR spectrum of 2-chloro-6-fluorobenzoic acid was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was recorded between 3500–50 cm⁻¹. researchgate.net The analysis of these spectra allows for the assignment of fundamental vibrational modes, such as the characteristic O-H, C=O, C-Cl, C-F, and various aromatic ring vibrations. The presence of strong intramolecular hydrogen bonding between the carboxylic hydrogen and the ortho-halogen is a key feature that can be investigated through the position and shape of the O-H stretching band. nih.gov

Computational and Experimental Correlation of Vibrational Frequencies

To achieve a precise assignment of the numerous vibrational modes, experimental data is typically correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful method used to compute the optimized molecular geometry and the corresponding vibrational frequencies. core.ac.uknih.gov

In the study of 2-chloro-6-fluorobenzoic acid , DFT calculations were performed at the B3LYP/6-311++G level of theory. researchgate.net The calculated theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational model, leading to a better agreement with the experimental frequencies. The Potential Energy Distribution (PED) is then calculated to provide a quantitative description of each normal mode, allowing for an unambiguous assignment of the observed spectral bands. researchgate.net This correlative approach is essential for accurately interpreting the complex vibrational spectra of polysubstituted benzene (B151609) derivatives.

Below is a representative table showing the correlation between experimental and scaled computational vibrational frequencies for the analogous compound 2-chloro-6-fluorobenzoic acid . researchgate.net

| Assignment (Mode) | Experimental FT-Raman (cm⁻¹) | Experimental FTIR (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H stretch | - | 3089 | 3092 |

| C=O stretch | 1698 | 1701 | 1703 |

| C-C stretch | 1580 | 1582 | 1581 |

| C-O-H in-plane bend | 1425 | 1427 | 1426 |

| C-F stretch | 1250 | 1248 | 1249 |

| C-Cl stretch | 790 | 792 | 791 |

| C-C-C in-plane bend | 680 | 681 | 680 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the definitive structural confirmation and purity evaluation of synthesized this compound.

NMR Spectroscopy :

¹H NMR (Proton NMR) would provide information on the aromatic and carboxylic acid protons. For this compound, the aromatic region would show a single signal for the two equivalent protons at the C3 and C5 positions. The chemical shift of this signal would be influenced by the surrounding electron-withdrawing chloro and fluoro substituents. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR (Carbon NMR) would show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the halogens (C2, C4, C6) and the carboxylic acid group (C1, C=O) would have their chemical shifts significantly affected by these substituents.

¹⁹F NMR (Fluorine NMR) would show a single signal, confirming the presence of the fluorine atom at the C4 position.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₃Cl₂FO₂), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in identifying the compound.

While specific published spectra for this compound are not widely available in the reviewed literature, chemical suppliers often provide this data upon request to confirm the identity and purity of the research chemical.

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

DFT has become a cornerstone of computational chemistry for predicting the properties of molecules like this compound. core.ac.uktuwien.ac.at By solving approximations of the Schrödinger equation, DFT can accurately calculate the molecule's ground-state geometry, electronic structure, and a variety of other properties. tuwien.ac.at Studies on analogous molecules demonstrate the power of DFT in this field. For instance, the molecular geometry of 2,6-dichloro-4-fluoro phenol was optimized using the DFT/B3LYP method with a 6-311+G(d,p) basis set to predict bond lengths and angles. semanticscholar.orgresearchgate.net This same approach can be applied to this compound to understand how the substituents influence the planarity of the benzene ring and the orientation of the carboxylic acid group.

HOMO-LUMO Energy Analysis and Chemical Activity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. youtube.com

Computational studies on 2,6-dichloro-4-fluoro phenol , which shares the same ring substitution pattern, provide insight into these parameters. semanticscholar.orgresearchgate.net The HOMO and LUMO energies were calculated, and from them, various global reactivity descriptors were derived. researchgate.net A similar analysis on 2-chloro-6-fluorobenzoic acid also highlights how charge transfer occurs within the molecule. researchgate.net

The following table presents calculated quantum chemical parameters for the related compound 2,6-dichloro-4-fluoro phenol , derived from its HOMO and LUMO energies. researchgate.net

| Parameter | Definition | Calculated Value (eV) for 2,6-dichloro-4-fluoro phenol |

|---|---|---|

| E(HOMO) | Highest Occupied Molecular Orbital Energy | -7.31 |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -2.14 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.17 |

| Ionization Potential (I) | -E(HOMO) | 7.31 |

| Electron Affinity (A) | -E(LUMO) | 2.14 |

| Global Hardness (η) | (I - A) / 2 | 2.585 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.725 |

| Electronegativity (χ) | (I + A) / 2 | 4.725 |

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications, such as frequency conversion and optical switching. youtube.com The NLO response of a molecule is related to its ability to be polarized by an intense electric field, a property described by the first-order hyperpolarizability (β₀). Molecules with large β₀ values are considered good candidates for NLO applications. Computational DFT methods are frequently used to predict these properties. researchgate.net

For the related compound 2-chloro-6-fluorobenzoic acid , the first-order hyperpolarizability was calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The calculated value was found to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that halogenated benzoic acids can possess notable NLO properties, likely due to intramolecular charge transfer enhanced by the electron-withdrawing and electron-donating characteristics of the substituents and the carboxylic acid group.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. youtube.com The MESP map is colored to show different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the DFT study of 2-chloro-6-fluorobenzoic acid , the MESP map showed that the most negative potential was localized over the carbonyl oxygen atom, identifying it as the primary site for electrophilic interaction. researchgate.net Conversely, positive potential was observed around the carboxylic hydrogen, indicating its acidic nature. researchgate.net Furthermore, analysis of the Mulliken atomic charges for 2,6-dichloro-4-fluoro phenol quantified the charge distribution, showing that the oxygen atom carries a significant negative charge, while the ring carbons bonded to halogens have positive charges. researchgate.net This detailed charge analysis is crucial for understanding the molecule's reactivity and intermolecular interactions.

Crystallographic Investigations and Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis) of Related Benzoic Acids

The crystal structures of benzoic acid and its derivatives are predominantly stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The substitution pattern on the benzene ring, particularly with electronegative atoms like halogens, significantly influences the molecular conformation and the packing arrangement in the solid state. Crystallographic studies on benzoic acids, therefore, provide deep insights into the nature and interplay of these non-covalent forces.

A quintessential feature in the crystal structure of many benzoic acid derivatives is the formation of centrosymmetric carboxylic acid dimers via strong O—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions typically result in a recognizable R²₂(8) ring motif. nih.gov This robust dimeric synthon is a common building block that organizes the molecules in the crystal lattice.

For instance, in the crystal structure of 2-Chloro-6-fluorobenzoic acid , a closely related compound, the carboxylic acid group is twisted out of the plane of the phenyl ring by 47.83 (6)°. iucr.org The molecules form the expected O—H⋯O hydrogen-bonded dimers, which are then interconnected by C—H⋯F contacts, creating undulating sheets within the crystal. iucr.org Similarly, studies on solid solutions of benzoic acid and 4-fluorobenzoic acid indicate the presence and influence of C—H⋯F hydrogen bonds on the crystal structure. acs.orgx-mol.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between neighboring molecules. For example, in the analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid , the Hirshfeld surface clearly delineates the regions involved in O—H⋯O, C—H⋯C, and H⋯H contacts, quantifying their relative contributions to the crystal packing. researchgate.net The bright red spots on the surface mapped with dnorm indicate the strong O—H⋯O hydrogen bonds. researchgate.net This technique allows for a detailed breakdown of interaction types, which is essential for understanding the forces governing crystal formation.

The crystallographic parameters for related substituted benzoic acids, such as 2-Chloro-6-fluorobenzoic acid , have been determined with precision, providing a basis for comparative studies.

Table 1: Crystallographic Data for 2-Chloro-6-fluorobenzoic acid iucr.org

| Parameter | Value |

|---|---|

| Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.55 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 3.7655 (2) |

| b (Å) | 13.9660 (7) |

| c (Å) | 13.2300 (7) |

| β (°) | 98.034 (3) |

| Volume (ų) | 688.92 (6) |

| Z | 4 |

The analysis of such crystallographic data, combined with computational methods like Hirshfeld surface analysis, provides a comprehensive understanding of how subtle changes in molecular structure, such as the position and nature of halogen substituents, can lead to significant differences in solid-state packing and intermolecular interaction hierarchies. Studies on various polymorphs of compounds like 2,6-dimethoxybenzoic acid further highlight this sensitivity, where different conformers (synplanar vs. antiplanar) lead to entirely different hydrogen-bonding motifs (dimers vs. chains). nih.gov

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies (HPLC, UPLC, GC) for Purity Determination and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for determining the purity of 2,6-Dichloro-4-fluorobenzoic acid and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of halogenated benzoic acids. A typical HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, utilizes a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The detection is usually carried out using a UV detector. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. For instance, a sensitive UPLC method has been used to identify fluorobenzoic acids in complex matrices like oil reservoir water. Mobile phase modifiers such as formic acid, trifluoroacetic acid (TFA), and difluoroacetic acid (DFA) are often added to improve chromatographic peak shape and retention, as well as to enhance mass spectrometry signal response. lcms.cz

A representative HPLC method for a similar compound is detailed in the table below.

Table 1: Example HPLC Method Parameters for a Halogenated Benzoic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% triethylamine (B128534) in water |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |

| Detection | UV at 205 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table is based on a method developed for 2,4,6-trifluorobenzoic acid and serves as an illustrative example.

Gas Chromatography (GC):

GC is another valuable tool, particularly for the analysis of volatile or semi-volatile impurities that may be present in this compound. For non-volatile compounds like benzoic acids, derivatization is often necessary to increase their volatility for GC analysis. A common derivatization agent is BF₃·MeOH, which converts the carboxylic acid to its corresponding methyl ester. researchgate.netnih.gov GC-based methods can achieve low limits of detection after such derivatization. researchgate.net

Mass Spectrometry (LC-MS, GC-MS) in Impurity Characterization and Trace Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the structural elucidation of impurities and for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is instrumental in identifying and characterizing unknown impurities. The choice of mobile phase modifier is critical in LC-MS to ensure compatibility with the ionization source, typically electrospray ionization (ESI). lcms.cz For instance, while TFA is a good ion-pairing agent for chromatography, it can sometimes suppress the MS signal; formic acid and difluoroacetic acid are often preferred alternatives. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. After separation by GC, the components are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This technique has been successfully used for the ultra-trace analysis of various fluorobenzoic acids in environmental samples after solid-phase extraction and derivatization. researchgate.netnih.gov The mass spectra of the separated compounds can be compared against libraries like the National Institute of Standards and Technology (NIST) library for identification. jddtonline.info

Validation Parameters for Robust Research Analytical Methods (Specificity, Accuracy, Precision, Stability)

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The validation process assesses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. fda.gov

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.comscispace.com Specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks.

Accuracy: Accuracy refers to the closeness of the test results to the true value. gavinpublishers.com It is often determined by performing recovery studies where a known amount of the analyte is added to a placebo or sample matrix. scielo.br For drug substances, a typical accuracy of recovery is expected to be in the range of 99-101%. gavinpublishers.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). scispace.com The precision is typically expressed as the relative standard deviation (RSD). For the assay of a drug substance, the FDA suggests a typical RSD of 1%. demarcheiso17025.com

Stability: The stability of the analyte in the sample solution during the analytical procedure should be evaluated to ensure that the results are not affected by degradation. researchgate.net

The table below summarizes typical acceptance criteria for these validation parameters.

Table 2: Key Analytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | Analyte peak is well-resolved from impurity and placebo peaks. |

| Accuracy | Closeness of results to the true value. | 98-102% recovery for the drug product. gavinpublishers.com |

| Precision (RSD) | Agreement between repeated measurements. | ≤ 1% for drug substance, ≤ 2% for drug product. demarcheiso17025.com |

| Linearity (r²) | Proportionality of results to concentration. | Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Range | Concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. scielo.br |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |

Strategies for Detection and Control of Process-Related Impurities in Active Pharmaceutical Ingredient Precursors

The control of impurities in API precursors is critical as they can affect the quality, safety, and efficacy of the final drug product. A thorough understanding of the synthetic route of this compound is essential for identifying potential process-related impurities.

Identification of Potential Impurities:

Based on the synthesis of similar halogenated benzoic acids, potential impurities in this compound could arise from:

Starting materials: Unreacted starting materials can carry through the synthesis and be present in the final product.

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, in the synthesis of a related compound, incomplete fluorination resulted in chloro-fluoro benzoic acid impurities.

By-products: Side reactions can generate by-products that may be structurally related to the desired compound.

Control Strategies:

Once potential impurities are identified, a control strategy can be developed. This involves:

Setting appropriate specifications: Limits for known and unknown impurities should be established based on regulatory guidelines (e.g., ICH Q3A/B).

In-process controls: Monitoring the formation and removal of impurities at critical steps of the manufacturing process can help to control their levels in the final product.

Purification methods: Developing effective purification methods to remove impurities to acceptable levels.

Validated analytical methods: Using validated analytical methods to routinely test for impurities in starting materials, intermediates, and the final API precursor.

Environmental and Sustainable Chemistry Research Relevant to Halogenated Benzoic Acids

Research into Environmental Transformation Products (e.g., Bacterial Xenobiotic Metabolites)

The environmental transformation of halogenated benzoic acids is largely driven by microbial activity. Bacteria have evolved diverse enzymatic systems to break down these xenobiotic compounds. The initial step in the degradation of many chlorinated benzoic acids is often a dehalogenation reaction, where the halogen substituent is removed from the aromatic ring.

For instance, research on the anaerobic degradation of chlorobenzoates has shown that denitrifying bacteria can utilize these compounds as their sole carbon and energy source. oup.com In these systems, dehalogenation is a critical metabolic step. oup.com Similarly, photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have demonstrated the ability to anaerobically degrade 3-chlorobenzoate (B1228886) (3-CBA) and other halogenated analogs like 3-bromobenzoate (3-BrBA). nih.gov One isolate, when grown on 3-CBA, was also capable of metabolizing 2-CBA, 4-CBA, and 3,5-dichlorobenzoate. nih.gov

In the case of fluorinated benzoic acids, studies on 4-fluorobenzoate (B1226621) have revealed specific metabolic pathways. Several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, can use 4-fluorobenzoate as their sole carbon source. nih.gov Most of these strains degrade the compound via the formation of 4-fluorocatechol. nih.gov However, a novel pathway was identified in Aureobacterium sp. strain RHO25, which transforms 4-fluorobenzoate into 4-hydroxybenzoate (B8730719), with subsequent conversion to 3,4-dihydroxybenzoate. nih.gov This process involves a hydrolytic dehalogenation step where the fluorine atom is replaced by a hydroxyl group. The biotransformation of 4-fluorocinnamic acid by activated sludge also shows a pathway that proceeds through 4-fluoroacetophenone to form 4-fluorobenzoic acid, which is then further metabolized. researchgate.net

These studies indicate that key environmental transformation products of halogenated benzoic acids include hydroxylated and catechol derivatives, resulting from the bacterial-mediated removal of halogen atoms.

Table 1: Examples of Bacterial Transformation of Halogenated Benzoic Acids

| Original Compound | Bacterial Strain/Consortium | Key Transformation Product(s) | Environmental Condition | Citation |

|---|---|---|---|---|

| 3-Chlorobenzoate (3-CBA) | Denitrifying Consortia | CO2 (Mineralization) | Anaerobic (Denitrifying) | oup.com |

| 3-Chlorobenzoate (3-CBA) | Rhodopseudomonas palustris (Isolate DCP3) | Not specified | Anaerobic (Photoheterotrophic) | nih.gov |

| 4-Fluorobenzoate | Alcaligenes, Pseudomonas spp. | 4-Fluorocatechol | Aerobic | nih.gov |

| 4-Fluorobenzoate | Aureobacterium sp. strain RHO25 | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Aerobic | nih.gov |

| 4-Fluorocinnamic Acid | Activated Sludge Micro-organisms | 4-Fluoroacetophenone, 4-Fluorobenzoic Acid | Aerobic | researchgate.net |

Investigation of Biodegradation Pathways and Environmental Fate

The environmental fate of halogenated benzoic acids is intrinsically linked to their biodegradability. Due to their chemical stability, these compounds can be persistent in soil and water, posing risks of accumulation. researchgate.net The nature and position of the halogen substituent on the benzoic acid ring significantly influence the compound's susceptibility to microbial degradation.

Under anaerobic conditions, reductive dehalogenation is a key process where the halogenated compound acts as an electron acceptor. oup.com For example, the degradation of 3-chlorobenzoate by a methanogenic consortium involves the bacterium Desulfomonile tiedjei, which carries out this reductive dehalogenation. oup.com In contrast, under denitrifying conditions, the degradation pathway involves the oxidation of the aromatic ring coupled with nitrate (B79036) reduction, where the halogenated compound serves as the carbon source. oup.com

Aerobic degradation pathways for halogenated benzoic acids are also well-documented. For 4-fluorobenzoate, two primary pathways have been identified. The more common pathway proceeds through the formation of 4-fluorocatechol, followed by ring cleavage. nih.gov A second, distinct pathway utilized by Aureobacterium sp. involves an initial hydrolytic defluorination to produce 4-hydroxybenzoate, which is then funneled into the 3,4-dihydroxybenzoate (protocatechuate) pathway for degradation. nih.gov The ability of microorganisms to cleave the highly stable carbon-fluorine bond is a critical factor in the environmental persistence of fluorinated aromatic compounds.

Development of Mitigation Strategies for Environmental Impact from Synthesis Processes

The chemical synthesis of halogenated benzoic acids can have significant environmental drawbacks, including the use of hazardous reagents and the generation of toxic waste. guidechem.comgoogle.com Consequently, research has focused on developing greener and more sustainable manufacturing processes.

Traditional synthesis methods, such as the Balz-Schiemann reaction for producing fluorinated aromatics from diazonium salts, can be problematic. This process involves heating that can release toxic boron trifluoride gas, and often has cumbersome, multi-step procedures. guidechem.com Another conventional method for producing chlorinated benzoic acids involves using oxidants like dichromate, which is highly toxic and causes serious environmental pollution. google.comgoogle.com

To mitigate these impacts, several improved synthesis strategies have been developed:

Alternative Catalysts and Reagents: A method for synthesizing 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorotoluene (B151448) utilizes a cobalt and manganese acetate (B1210297) catalyst with oxygen as the oxidant, avoiding more toxic heavy metals. guidechem.com Another approach uses a Meerwein arylation reaction, which avoids expensive noble metal catalysts and highly toxic reagents, making it more environmentally friendly and suitable for industrial production. google.com

Greener Solvents: The use of water as a solvent in halogenation reactions is being explored as an environmentally benign alternative to organic solvents. google.com Carrying out the reaction in an aqueous solution of an alkaline compound can improve the reactivity of the benzoic acid starting material while enhancing safety and reducing environmental contamination. google.com

These developments aim to reduce the environmental footprint associated with the production of 2,6-dichloro-4-fluorobenzoic acid and other halogenated benzoic acids, aligning with the principles of sustainable chemistry. researchgate.net

Table 2: Comparison of Synthesis Strategies for Halogenated Benzoic Acids

| Synthesis Method | Traditional Approach | Sustainable/Mitigated Approach | Environmental Advantage | Citation |

|---|---|---|---|---|

| Fluorination | Balz-Schiemann reaction using diazonium salts and heat. | Meerwein arylation reaction. | Avoids toxic boron trifluoride gas emissions and hazardous reagents. | guidechem.comgoogle.com |

| Oxidation | Use of dichromate as an oxidant. | Catalytic oxidation using Co/Mn catalysts and oxygen. | Replaces highly toxic dichromate with a more benign oxidant. | guidechem.comgoogle.comgoogle.com |

| Solvent Use | Use of organic solvents. | Use of water as a solvent in the presence of an alkaline compound. | Reduces use of volatile organic compounds (VOCs), improves safety, and is more environmentally friendly. | google.com |

| Waste Management | Disposal of industrial residues (e.g., by burning or burial). | Separation and recovery of valuable compounds from residues. | Reduces pollution and waste while recovering economically valuable materials. | researchgate.net |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Prediction

The synergy between artificial intelligence (AI) and chemistry is heralding a new era of molecular design and synthesis. For complex molecules like 2,6-Dichloro-4-fluorobenzoic acid and its derivatives, AI and machine learning (ML) are becoming indispensable tools. These technologies can rapidly analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. researchgate.netdntb.gov.ua

Furthermore, AI is instrumental in the de novo design of novel compounds with desired properties. By learning the structure-activity relationships of existing molecules, machine learning models can generate new molecular structures, including derivatives of this compound, that are optimized for specific biological targets or material properties. While challenges such as the "black-box" nature of some algorithms and the need for large, high-quality datasets remain, the continued development of interpretable AI and automated experimental platforms promises to accelerate the discovery and development of new chemical entities. researchgate.netnih.gov

Exploration of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

The synthesis of specifically substituted aromatic compounds like this compound often requires precise control over regioselectivity and chemoselectivity. Future research will increasingly focus on the development of novel catalytic systems that can achieve these transformations with high efficiency and sustainability. This includes the exploration of new organocatalysts, transition-metal catalysts, and biocatalysts.

Recent studies have demonstrated the power of machine learning in catalyst discovery and optimization. For example, ML models have been used to predict the enantioselectivity of reactions catalyzed by chiral phosphoric acids and other privileged organocatalysts. beilstein-journals.org This computational approach allows for the rapid screening of large virtual libraries of catalysts to identify the most promising candidates for experimental validation, significantly reducing the time and resources required for catalyst development. beilstein-journals.org

The pursuit of sustainable chemical processes is another key driver in this area. The development of catalysts that can operate under milder reaction conditions, utilize greener solvents, and minimize waste generation is a major goal. For the synthesis and derivatization of this compound, this could involve the use of earth-abundant metal catalysts or enzyme-catalyzed reactions that offer high selectivity and environmental compatibility.

Development of Advanced Applications Beyond Traditional Chemical Intermediates

While this compound is primarily known as a pharmaceutical intermediate, its unique electronic and structural properties make it a promising candidate for a range of advanced applications. chemicalbook.com Future research is expected to unlock new functionalities and materials based on this versatile scaffold.

One area of active investigation is the use of fluorinated benzoic acid derivatives in materials science. For example, benzoic acid derivatives are being explored as inhibitors for atomic layer deposition (ALD), a technique used in the fabrication of semiconductors. nih.gov The fluorine substituents can influence the coordination chemistry and surface properties of these molecules, making them potentially useful for creating patterned thin films with high precision. nih.gov

Furthermore, the biological activity of benzoic acid derivatives extends beyond their use as intermediates. Research into the anticancer potential of various substituted benzoic acids is an ongoing field. preprints.org The specific substitution pattern of this compound could impart unique biological properties, warranting further investigation into its potential as a lead compound for drug discovery. The development of new derivatives of fluorobenzoic acids continues to be an active area of research for identifying new bioactive compounds. researchgate.netglobalscientificjournal.com

Synergistic Research Approaches Combining Computational and Experimental Chemistry

The future of chemical research lies in the seamless integration of computational and experimental methods. This synergistic approach is particularly powerful for tackling the complex challenges associated with the synthesis and application of molecules like this compound.

Computational chemistry, including quantum chemical calculations and molecular dynamics simulations, can provide deep insights into reaction mechanisms, transition states, and molecular properties. researchgate.net This information is invaluable for designing more efficient synthetic routes and for understanding the structure-property relationships of new materials. When combined with high-throughput experimental screening and automated synthesis platforms, this computational-experimental feedback loop can dramatically accelerate the pace of discovery. dntb.gov.ua

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-fluorobenzoic acid, and how can reaction yields be improved?